

Spectroscopic and Synthetic Profile of 2-Amino-5-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Amino-5-hydroxyphenyl)
(phenyl)methanone

Cat. No.: B097654

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodologies for 2-Amino-5-hydroxybenzophenone (CAS Number: 17562-32-2). Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide also presents data for structurally related analogs, 2-Amino-5-nitrobenzophenone and 2-Amino-5-chlorobenzophenone, to serve as a valuable reference for researchers.

Synthesis of 2-Amino-5-hydroxybenzophenone

A documented method for the synthesis of 2-Amino-5-hydroxybenzophenone involves the demethylation of 2-amino-5-methoxybenzophenone.

Experimental Protocol:

The synthesis is achieved by boiling 2-amino-5-methoxybenzophenone with 48% hydrobromic acid for 8 hours. This process yields 2-Amino-5-hydroxybenzophenone with a reported yield of 85%.

Spectroscopic Data

While experimental spectra for 2-Amino-5-hydroxybenzophenone are not readily available in public databases, the following sections provide spectroscopic data for the closely related

compounds: 2-Amino-5-nitrobenzophenone and 2-Amino-5-chlorobenzophenone. These data sets offer insights into the expected spectral characteristics.

Reference Spectroscopic Data of 2-Amino-5-nitrobenzophenone

¹H NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

¹³C NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)	Assignment
Data not available	

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	

MS (Mass Spectrometry) Data

m/z	Interpretation
Data not available	

Reference Spectroscopic Data of 2-Amino-5-chlorobenzophenone

¹H NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

¹³C NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)	Assignment
Data not available	

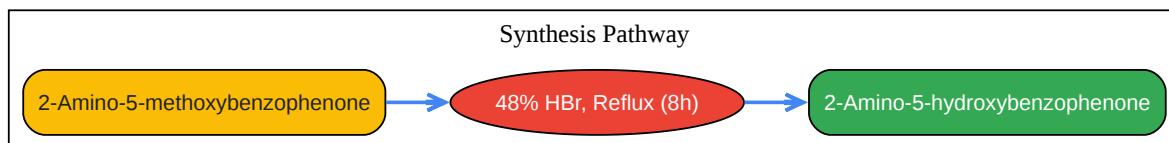
IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	

MS (Mass Spectrometry) Data

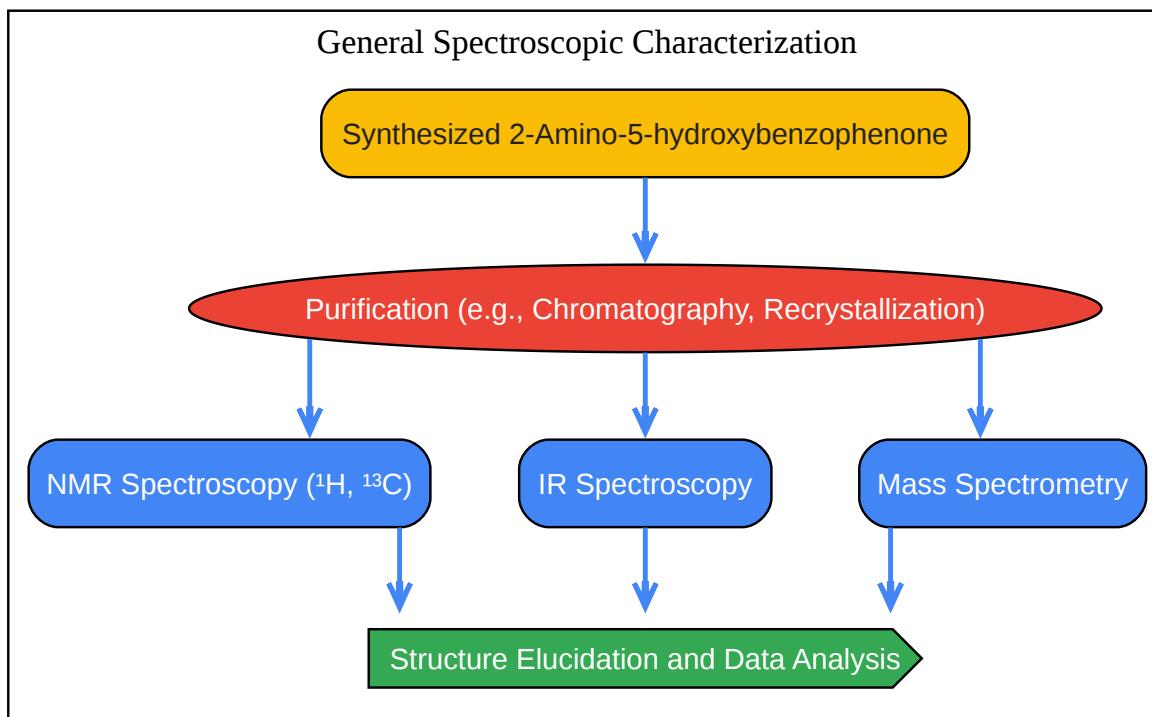
m/z	Interpretation
Data not available	

General Experimental Protocols for Spectroscopic Analysis


The following are general methodologies for obtaining the spectroscopic data presented above. These protocols are broadly applicable for the characterization of organic compounds like 2-Amino-5-hydroxybenzophenone.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

- Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.


Visualizations

The following diagrams illustrate the synthetic pathway for 2-Amino-5-hydroxybenzophenone and a general workflow for its spectroscopic characterization.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Amino-5-hydroxybenzophenone.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Amino-5-hydroxybenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097654#spectroscopic-data-nmr-ir-ms-of-2-amino-5-hydroxybenzophenone\]](https://www.benchchem.com/product/b097654#spectroscopic-data-nmr-ir-ms-of-2-amino-5-hydroxybenzophenone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com